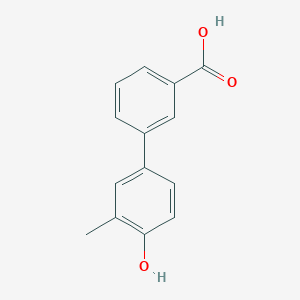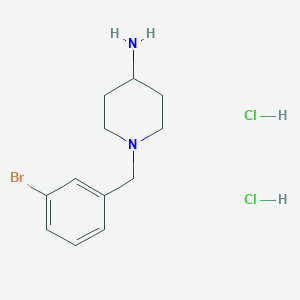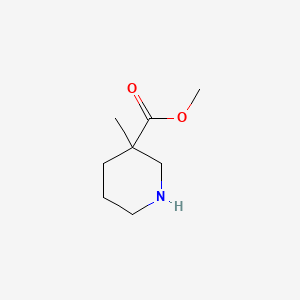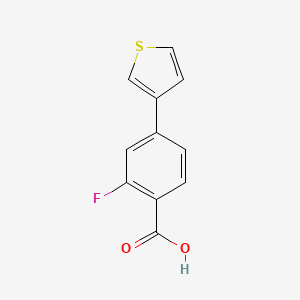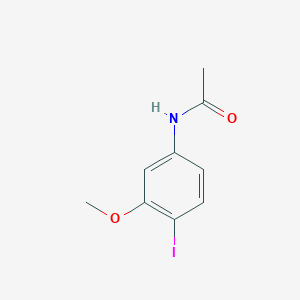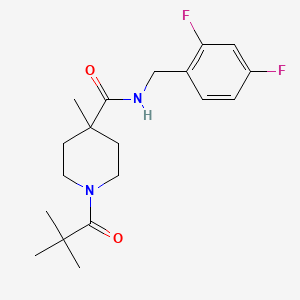
N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2,4-difluorobenzyl)-1-(2,2-dimethylpropanoyl)-4-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H26F2N2O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Research has delved into synthesizing and evaluating analogues based on the piperidinecarboxamide structure for anticonvulsant activity. The studies identified specific structural modifications that enhance anticonvulsant activity without increasing neurotoxicity, providing insights into the development of new agents for treating seizures (Ho, Crider, & Stables, 2001).
Polyamide Synthesis
Another area of application includes the synthesis of polyamides containing various pharmacophores. The research highlighted the synthesis of polyamides using diamines and dicarboxylic acid derivatives, producing compounds with potential applications in materials science due to their solubility and molecular weight characteristics (Hattori & Kinoshita, 1979).
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties. A study on triazole derivatives bearing piperazine carboxamides demonstrated moderate to good activities against both bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Material Science and Polymer Chemistry
Research into aromatic polyamides containing ether linkages and pendant chains has led to the development of new materials with enhanced solubility and thermal stability, opening up applications in advanced materials and polymer science (More, Pasale, & Wadgaonkar, 2010).
Novel Insecticides
The unique chemical structure of related compounds has been leveraged to create novel insecticides with strong activity against lepidopterous pests. These insecticides are characterized by their safety for non-target organisms and are considered for integrated pest management programs (Tohnishi et al., 2005).
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(2,2-dimethylpropanoyl)-4-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c1-18(2,3)17(25)23-9-7-19(4,8-10-23)16(24)22-12-13-5-6-14(20)11-15(13)21/h5-6,11H,7-10,12H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHTXABLHXZILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C(C)(C)C)C(=O)NCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)
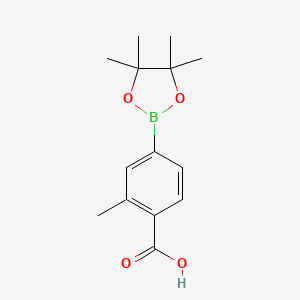
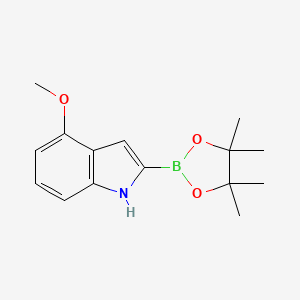
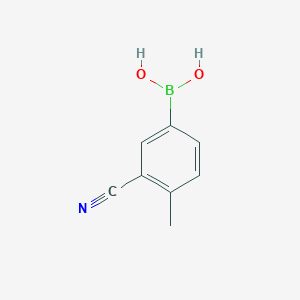
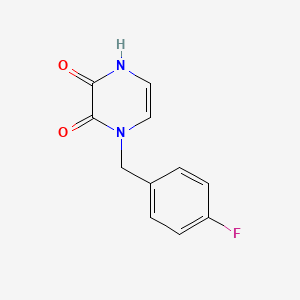
![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)
![9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1463787.png)
